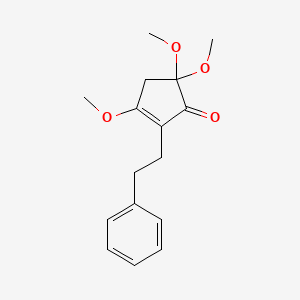
3,5,5-Trimethoxy-2-(2-phenylethyl)cyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,5-Trimethoxy-2-(2-phenylethyl)cyclopent-2-en-1-one is an organic compound that belongs to the class of cyclopentenones This compound is characterized by the presence of three methoxy groups and a phenylethyl group attached to a cyclopentene ring
Vorbereitungsmethoden
The synthesis of 3,5,5-Trimethoxy-2-(2-phenylethyl)cyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclopentenone with appropriate methoxy and phenylethyl reagents under controlled conditions. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained with high yield and purity .
Analyse Chemischer Reaktionen
3,5,5-Trimethoxy-2-(2-phenylethyl)cyclopent-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3,5,5-Trimethoxy-2-(2-phenylethyl)cyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3,5,5-Trimethoxy-2-(2-phenylethyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3,5,5-Trimethoxy-2-(2-phenylethyl)cyclopent-2-en-1-one can be compared with other cyclopentenones such as 2-cyclopenten-1-one and 3,5,5-trimethyl-2-cyclopenten-1-one. These compounds share similar structural motifs but differ in their functional groups and substituents. The presence of methoxy and phenylethyl groups in this compound makes it unique and potentially more versatile in its applications .
Eigenschaften
CAS-Nummer |
62788-19-6 |
|---|---|
Molekularformel |
C16H20O4 |
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
3,5,5-trimethoxy-2-(2-phenylethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C16H20O4/c1-18-14-11-16(19-2,20-3)15(17)13(14)10-9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
InChI-Schlüssel |
SNGCCAHANIUQFV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=O)C(C1)(OC)OC)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


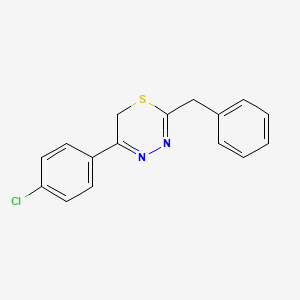
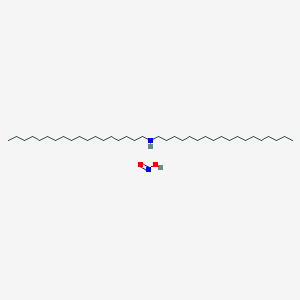
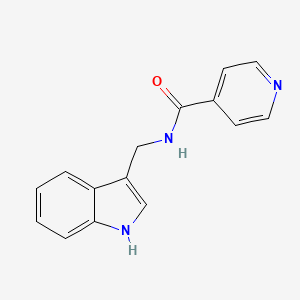

![3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14514709.png)
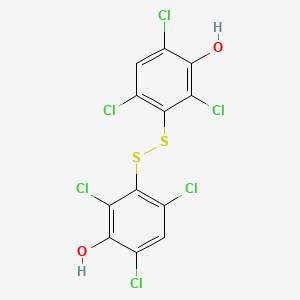
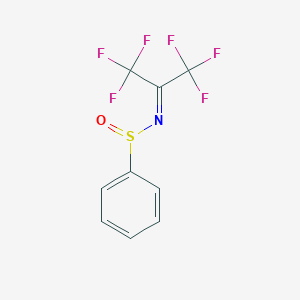
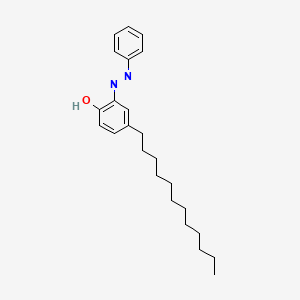
![(1,4-Phenylene)bis[butoxy(dimethyl)silane]](/img/structure/B14514752.png)
![N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride](/img/structure/B14514755.png)
![1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14514758.png)
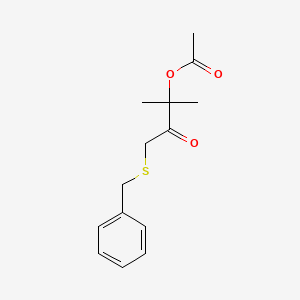
![1-tert-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14514770.png)
![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)
